2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a derivative of chlorsulfuron, a sulfonylurea compound . Chlorsulfuron is an ALS (acetolactate synthase) inhibitor herbicide .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The empirical formula of the compound is C12H12O4N5SCL . The structural formula is 2-Chloro-N[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-benzenesulfonamide .Chemical Reactions Analysis
The degradation of chlorsulfuron in acidic and alkaline soils was evaluated using plant bioassay and high-performance liquid chromatography (HPLC) radiotracer techniques . In addition to microbial breakdown, chemical hydrolysis was an important factor in the disappearance of chlorsulfuron from soil .Physical and Chemical Properties Analysis
The compound has a density of 1.48, a melting point of 174-178 °C, and a vapour pressure of 3×10-6 mPa at 25 °C . Its partition coefficient (n-octanol and water) is logP = -0.99 at pH 7 . It has a pKa of 3.6 , and its solubility in water is 587 ppm at pH 5 and 3.18 g/100g at pH 7 (both at 25 °C) .Mechanism of Action
Target of Action
Similar compounds have been reported to be highly reactive peptide coupling agents . They are often used in the synthesis of peptides, suggesting that their targets could be specific amino acid residues or peptide bonds in biological systems.
Mode of Action
The compound is a derivative of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is known to be a highly reactive peptide coupling agent It likely interacts with its targets by forming covalent bonds, leading to the formation or modification of peptides
Pharmacokinetics
Similar compounds are known to be stable and highly reactive, suggesting that they may have good bioavailability and could be distributed widely in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be influenced by factors such as pH and temperature . Additionally, the presence of other molecules in the environment, such as other reactants or inhibitors, could also affect the compound’s action.
Safety and Hazards
The acute oral LD50 for male rats is 5545 mg/kg, and for female rats, it is 6293 mg/kg . The acute percutaneous LD50 for rabbits is 2500 mg/kg . It is a mild eye irritant and is non-irritating and non-sensitising to skin . It should not be applied in areas where the roots of desirable trees and/or shrubs may extend unless injury or loss can be tolerated .
Future Directions
The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation, indicating potential future directions for research and application .
Properties
IUPAC Name |
2-chloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O4S/c1-24-15-19-13(18-14(20-15)21-6-8-25-9-7-21)10-17-26(22,23)12-5-3-2-4-11(12)16/h2-5,17H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXRQWTIGIFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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